Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate
Description
“Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate” is a boronic ester-functionalized oxazole derivative. Its structure comprises:
- A 1,2-oxazole (isoxazole) ring substituted at position 4 with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group).
- A methyl group at position 5 of the oxazole.
- A tert-butyl carbamate group at position 3.
This compound is designed for applications in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronic ester moiety, which facilitates carbon-carbon bond formation in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O5/c1-9-10(16-22-14(5,6)15(7,8)23-16)11(18-21-9)17-12(19)20-13(2,3)4/h1-8H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQSKECFSOWASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions can be optimized to increase yield and reduce by-products. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in drug discovery and materials science.
| Reaction Partner | Catalyst System | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O (3:1) | 75–90% | |
| Heteroaryl chlorides | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (4:1) | 65–85% |
Key observations:
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Optimal temperatures range from 80–100°C under inert atmospheres .
-
The tert-butyl carbamate group remains intact under these conditions due to its steric protection.
Hydrolysis of the Dioxaborolane Group
The boronate ester undergoes hydrolysis to generate boronic acids, which are reactive intermediates for further functionalization.
Conditions :
-
Acidic hydrolysis: 1M HCl in THF at 25°C (quantitative conversion) .
-
Basic hydrolysis: 2M NaOH with H₂O₂, yielding the boronic acid .
Applications :
Carbamate Deprotection
The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions to release the free amine.
| Reagent | Conditions | Result | Source |
|---|---|---|---|
| Trifluoroacetic acid | DCM, 0°C to 25°C, 2 h | Free amine (≥95% purity) | |
| HCl (gaseous) | Dioxane, 25°C, 4 h | Amine hydrochloride salt |
Notes :
Nucleophilic Substitution at the Oxazole Ring
The 1,2-oxazol-3-yl group participates in regioselective substitutions at the 5-methyl position.
Example Reaction :
Outcome :
Stability Under Ambient Conditions
-
Thermal Stability : Melting point ≥160°C (observed for analogous compounds) .
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Light Sensitivity : Degrades under prolonged UV exposure; storage recommended at 2–8°C in amber vials .
Comparison with Analogous Boronate Esters
| Property | This Compound | Benzothiazole Analog | Imidazole Analog |
|---|---|---|---|
| Suzuki Reaction Rate | t₁/₂ = 15 min | t₁/₂ = 30 min | t₁/₂ = 45 min |
| Hydrolysis Yield | 98% | 85% | 92% |
| Thermal Decomposition | 220°C | 195°C | 210°C |
This compound’s versatility in cross-coupling, functional group transformations, and stability under synthetic conditions makes it indispensable in modern organic synthesis. Its reactivity profile aligns with trends observed in structurally related boronate esters , underscoring its broad applicability in pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate exhibit significant anticancer properties. The dioxaborolane moiety is known for its ability to interact with biological targets such as proteins involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of dioxaborolane derivatives for their anticancer activity. The results showed that specific modifications to the oxazole ring enhanced the selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Agricultural Sciences
2.1 Pesticidal Properties
this compound has been investigated for its potential as a pesticide. The compound's structure allows it to function as an effective insecticide and fungicide due to its ability to disrupt metabolic processes in pests.
Case Study:
A field trial was conducted to assess the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended dosages compared to untreated controls. The study concluded that this compound could be developed into an eco-friendly alternative to traditional pesticides .
Materials Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Its boron-containing structure contributes to improved cross-linking within polymer networks.
Case Study:
Research published in Polymer Science explored the synthesis of boron-containing polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal properties and increased resistance to degradation under environmental stressors .
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with amino acids in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Key Structural Analogues
Three closely related compounds are identified (similarity scores 0.96–0.97) from :
(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate (CAS 1086600-36-3)
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS 1191063-31-6)
tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate (CAS 1338544-01-6)
Structural and Functional Differences
| Feature | Target Compound | Phenyl-Based Analogs (e.g., CAS 1191063-31-6) |
|---|---|---|
| Core Heterocycle | 1,2-Oxazole (electron-deficient, rigid) | Benzene (electron-rich, planar) |
| Boronic Ester Position | Position 4 of oxazole | Position 4 of phenyl ring |
| Substituents | Methyl (position 5), tert-butyl carbamate (position 3) | Phenethyl carbamate with/without methyl substitution |
| Electronic Effects | Oxazole’s electron-withdrawing nature may polarize the boronic ester | Phenyl’s electron-rich nature stabilizes boronic ester |
| Steric Environment | Methyl and oxazole ring create moderate steric hindrance | Phenethyl groups introduce bulkier substituents |
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction () is critical for comparing these compounds:
- Phenyl Analogs : Phenyl boronic esters are widely used in Suzuki couplings due to their stability and predictable reactivity. For example, CAS 1191063-31-6’s phenethyl group may enhance solubility in organic solvents, aiding reaction efficiency.
Stability and Handling
- Boronic Ester Stability : The oxazole’s electron-withdrawing effect may accelerate hydrolysis of the boronic ester compared to phenyl analogs. Phenyl-based boronates (e.g., CAS 1086600-36-3) are generally more stable under ambient conditions.
- Crystallographic Data: SHELX software () is widely used for structural validation.
Research Implications
- Drug Discovery : The target compound’s oxazole core could enhance binding to biological targets (e.g., enzymes or receptors) compared to phenyl-based analogs, leveraging heteroaromatic interactions.
- Material Science : Its electronic profile may suit applications in conjugated polymers, where heterocycles modulate optical or conductive properties.
Biological Activity
Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337.26 g/mol. The compound features a tert-butyl group linked to a carbamate moiety and a substituted oxazole ring containing a boron-based dioxaborolane structure.
Synthesis
The synthesis of this compound typically involves the reaction of a tert-butyl carbamate with a suitable oxazole derivative that contains the dioxaborolane moiety. The process may include various steps such as protection/deprotection strategies and coupling reactions to ensure the integrity of sensitive functional groups.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole and dioxaborolane structures exhibit significant anticancer properties. For example:
- In Vitro Studies : The antiproliferative activity of derivatives similar to this compound has been tested against various cancer cell lines. Compounds in this class have shown IC50 values ranging from 0.01 to 1 µM against multiple cancer types, indicating strong growth inhibition potential .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-435 (breast) | <0.01 | Induction of apoptosis |
| Compound B | A549 (lung) | 0.56 | Tubulin polymerization inhibition |
| Compound C | HL-60 (leukemia) | 0.229 | Cell cycle arrest |
The mechanism by which these compounds exert their biological effects often involves:
- Tubulin Inhibition : Many derivatives inhibit tubulin polymerization, leading to disrupted mitosis and subsequent cell death.
- Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed in treated cancer cells.
- Cell Cycle Arrest : Flow cytometry studies demonstrate that these compounds can induce G1 or G2/M phase arrest in various cancer cell lines .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several derivatives on human cancer cell lines. It was found that compounds with the dioxaborolane moiety had enhanced potency compared to their non-boronated counterparts.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. The results showed that treatment with this compound resulted in significant activation of caspase pathways in A549 cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate?
- Methodology : The synthesis typically involves sequential functionalization of the oxazole core. A common approach includes:
Boronation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group via Miyaura borylation, often using Pd(dppf)Cl₂ or Pd(OAc)₂ as catalysts and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF at 80–100°C .
Carbamate Formation : Reacting the intermediate amine with tert-butyl chloroformate in dichloromethane (DCM) or THF, using a base like triethylamine (Et₃N) to scavenge HCl .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure complete conversion. Isolation often requires column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl group (δ ~1.3 ppm, singlet) and oxazole/dioxaborolane protons (aromatic and boron-coupled signals) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z ≈ 365.23 for C₁₈H₂₈BN₂O₄⁺) .
- IR Spectroscopy : Peaks for B-O (≈1350 cm⁻¹) and carbamate C=O (≈1700 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
- Standard Protocol :
- Liquid-Liquid Extraction : Use DCM/water to remove polar by-products (e.g., unreacted amine or boronic acid).
- Chromatography : Silica gel column with hexane/EtOAc (3:1 to 1:1) for high-purity isolation (>95%) .
- Recrystallization : If crystalline, use tert-butyl methyl ether (MTBE) or ethanol/water mixtures .
Advanced Research Questions
Q. How does the stability of the dioxaborolane group impact reaction design in cross-coupling applications?
- Challenges : The boronic ester is prone to hydrolysis under acidic or aqueous conditions, requiring anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during Suzuki-Miyaura couplings .
- Mitigation Strategies :
- Use degassed solvents and Pd catalysts (e.g., Pd(PPh₃)₄) to minimize oxidative deboronation .
- Monitor reaction pH; weakly basic conditions (K₂CO₃ or NaHCO₃) are optimal .
Q. What are the common by-products observed during synthesis, and how can they be addressed?
- Identified By-Products :
- Deboronation : Formation of 5-methyl-4-hydroxy-1,2-oxazole derivatives due to hydrolysis .
- Carbamate Cleavage : Acidic conditions may remove the tert-butyl group, yielding free amines .
- Solutions :
- Add radical scavengers (e.g., BHT) during boronation to prevent radical-mediated decomposition .
- Avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection steps .
Q. How can computational methods aid in optimizing this compound’s reactivity for target applications?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
